2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a benzyl-substituted indole core linked via a sulfanyl (-S-) group to an acetamide side chain. The N-substituent on the acetamide is a 3,4-dimethoxyphenethyl group, which introduces both aromaticity and electron-donating methoxy groups.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-31-24-13-12-20(16-25(24)32-2)14-15-28-27(30)19-33-26-18-29(17-21-8-4-3-5-9-21)23-11-7-6-10-22(23)26/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKBCRKNDBFWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 1-benzylindole + Acyl Chloride | Base (e.g., triethylamine), organic solvent (e.g., dichloromethane) | Intermediate product |
| 2 | Intermediate product + purification | Recrystallization from ethanol | Final product |
Anticancer Properties
Research indicates that 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Breast Cancer (MCF7) : IC50 values around 0.87 μM.
- Prostate Cancer (PC3) : Demonstrated potent inhibition.
- Colon Cancer (HCT116) : Notable cytotoxicity observed.
Case Studies and Research Findings
Several studies have been conducted to evaluate the anticancer efficacy of this compound:
- Study on MCF7 Cells : Showed a significant reduction in cell viability with an IC50 value indicating high potency compared to standard chemotherapeutics.
- Mechanistic Insights : Research highlighted that the compound's interaction with apoptotic pathways could provide insights into developing novel therapeutic agents targeting cancer.
- Comparative Analysis : In a comparative study against known anticancer agents, this compound exhibited superior efficacy in inhibiting cell proliferation across multiple cancer types.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to the desired biological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s structural uniqueness lies in its indole-sulfanyl-acetamide scaffold combined with 3,4-dimethoxyphenethyl and benzyl groups . Below is a comparison with related molecules:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity and Physicochemical Properties
Indole Modifications :
- Benzyl vs. Fluorobenzyl : The target compound’s benzyl group may enhance lipophilicity and membrane permeability compared to the fluorobenzyl group in ’s sulfonyl derivative, which could improve target selectivity via halogen bonding .
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) : Sulfanyl groups (as in the target compound) are more nucleophilic and may participate in redox interactions, whereas sulfonyl groups () increase metabolic stability and electron-withdrawing effects .
Acetamide Side Chain: 3,4-Dimethoxyphenethyl: This substituent is shared with Compounds 5a and Rip-B. Heterocyclic Replacements: Compounds with oxadiazole () or triazole () cores exhibit divergent activities, suggesting the indole scaffold is critical for neurological targeting .
Biological Activity Trends: CNS Effects: Compound 5a (purine-sulfanyl) reduces locomotor activity, implying the 3,4-dimethoxyphenethyl group may synergize with sulfanyl linkages for neuroactivity . Antimicrobial Potential: Oxadiazole-containing analogs () show broader activity, possibly due to the oxadiazole’s ability to disrupt microbial membranes .
Biological Activity
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H26N2O2S
The biological activity of this compound is believed to involve:
- Inhibition of Bacterial Cell Division : Similar compounds have shown the ability to interfere with key proteins involved in bacterial cell division, suggesting that this compound may exhibit antimicrobial properties by targeting these proteins.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways, potentially affecting cell cycle regulation and promoting cell death .
Antimicrobial Properties
Research indicates that indole derivatives often possess significant antimicrobial activity. The compound is hypothesized to inhibit the growth of various bacterial strains based on structural similarities with known antimicrobial agents. For instance, studies on related compounds have demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer effects. For example:
- Cell Line Studies : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with reported IC50 values indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Similar Indole Derivative | MCF-7 | 1.88 ± 0.11 |
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:
- Study on Antitubercular Agents : A series of indole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, revealing promising results for further development .
- Anticancer Screening : Research investigating the cytotoxicity of structurally similar compounds has shown that modifications in the indole structure can enhance anticancer activity, emphasizing the importance of chemical structure in biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
Step 1 : Reacting 1-benzyl-1H-indole-3-thiol with a chloroacetyl chloride derivative to form the sulfanyl-acetamide backbone .
Step 2 : Coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine via nucleophilic acyl substitution under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Key Intermediates :
- 1-Benzyl-1H-indole-3-thiol
- Chloroacetyl chloride derivatives
- 2-(3,4-Dimethoxyphenyl)ethylamine
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopic Techniques :
- NMR : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.6 ppm for indole and dimethoxyphenyl groups) .
- Mass Spectrometry (EIMS) : Confirms molecular weight (e.g., m/z 189 for indole fragments) .
- IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm) and S–S/C–S bonds (~500–700 cm) .
Advanced Research Questions
Q. How do structural modifications at the indole or dimethoxyphenyl moieties affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Indole Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the indole 5-position enhances antimicrobial activity by improving target binding .
- Dimethoxyphenyl Adjustments : Increasing methoxy group bulkiness reduces blood-brain barrier permeability, as shown in analogs with substituted phenyl groups .
Q. What computational methods predict the compound’s interactions with biological targets?
- Approaches :
Molecular Docking : AutoDock/Vina simulates binding to receptors (e.g., serotonin receptors) using crystal structures from the PDB .
Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Case Study : Theoretical models for N-substituted acetamides show strong correlation (R > 0.85) between calculated binding energies and experimental IC values .
Q. How can conflicting crystallographic data on molecular conformations be resolved?
- Data Contradiction Analysis :
- Issue : Three conformers in the asymmetric unit (e.g., dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic rings) .
- Resolution :
Perform molecular dynamics (MD) simulations to assess stability of each conformer in solution.
Use statistical models (e.g., Boltzmann distribution) to determine predominant conformations under physiological conditions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Optimization Strategies :
Catalyst Selection : Transition from EDCI/HOBt to greener catalysts (e.g., polymer-supported reagents) reduces byproducts .
Purification : Employ preparative HPLC with C18 columns (MeCN/HO gradient) to isolate >98% pure product .
Quality Control : Monitor residual solvents (e.g., dichloromethane) via GC-MS to meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
